LASSBio-1135: A Dual-Target Inhibitor for Inflammatory and Neuropathic Pain
LASSBio-1135: A Dual-Target Inhibitor for Inflammatory and Neuropathic Pain
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
LASSBio-1135 is a promising small molecule of the imidazo[1,2-a]pyridine class that has demonstrated significant potential in preclinical models of inflammatory and neuropathic pain. This document provides a comprehensive technical overview of LASSBio-1135, including its chemical structure, mechanism of action, pharmacological data, and detailed experimental protocols for its synthesis and biological evaluation. LASSBio-1135 acts as a dual-target agent, exhibiting antagonism at the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and inhibition of Tumor Necrosis Factor-alpha (TNF-α) production. This multi-target profile suggests a synergistic approach to pain management by addressing both neuronal sensitization and the underlying inflammatory cascade.
Chemical Structure and Properties
LASSBio-1135 is chemically identified as N-phenyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine. Its structure is characterized by a central imidazo[1,2-a]pyridine core, substituted with a phenylamino group at the 3-position and a pyridin-2-yl group at the 2-position.
| Property | Value |
| IUPAC Name | N-phenyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine |
| Synonyms | LASSBio 1135, Phenyl-(2-pyridin-2-yl-imidazo[1,2-a]pyridin-3-yl)-amine |
| CAS Number | 852453-71-5 |
| Molecular Formula | C₁₈H₁₄N₄ |
| Molecular Weight | 286.33 g/mol |
| SMILES | c1ccc(cc1)Nc2c(n3cccc(c3)n2)c4ccccn4 |
Mechanism of Action
LASSBio-1135 exhibits a dual mechanism of action, positioning it as a multi-target candidate for pain therapy. It functions as both a TRPV1 antagonist and an inhibitor of TNF-α production.[1]
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TRPV1 Antagonism: LASSBio-1135 non-competitively inhibits the activation of the TRPV1 channel, a key receptor involved in the detection and transduction of noxious thermal and chemical stimuli. By blocking TRPV1, LASSBio-1135 can reduce the hyperexcitability of nociceptive neurons.[1]
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TNF-α Inhibition: The compound also suppresses the release of TNF-α, a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of inflammatory and neuropathic pain. This action is mediated, at least in part, by the reduction of p38 MAPK phosphorylation.[1]
This dual activity allows LASSBio-1135 to address both the sensory and inflammatory components of pain.
Figure 1: Dual mechanism of action of LASSBio-1135.
Quantitative Pharmacological Data
The following tables summarize the in vitro and in vivo pharmacological data for LASSBio-1135.
Table 1: In Vitro Activity of LASSBio-1135
| Assay | Target/Stimulus | Cell Type | IC₅₀ | Reference |
| TRPV1 Antagonism | Capsaicin-elicited currents | TRPV1-expressing Xenopus oocytes | 580 nM | [1] |
| TNF-α Inhibition | Lipopolysaccharide (LPS) | Murine Peritoneal Macrophages | 546 nM | [1] |
Table 2: In Vivo Efficacy of LASSBio-1135
| Pain Model | Species | Administration | Dose | Outcome | Reference |
| Carrageenan-induced Thermal Hyperalgesia | Rodent | Oral (p.o.) | 100 µmol/kg | Marked reduction in thermal hyperalgesia | [1] |
| Partial Sciatic Ligation | Rodent | Oral (p.o.) | 100 µmol/kg | Reversal of thermal hyperalgesia and mechanical allodynia | [1] |
Experimental Protocols
Synthesis of LASSBio-1135
The synthesis of LASSBio-1135 can be achieved through a multi-component reaction, a common strategy for generating imidazo[1,2-a]pyridine scaffolds. A plausible synthetic route is outlined below, based on established methodologies for this class of compounds.
Figure 2: Proposed synthetic workflow for LASSBio-1135.
Protocol:
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Step 1: Imine Formation. To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as methanol, add 2-(pyridin-2-yl)acetaldehyde (1.0 eq).
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The reaction mixture is stirred at room temperature for 1-2 hours to form the corresponding imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Step 2: Cyclization. To the mixture containing the imine intermediate, add phenyl isocyanide (1.1 eq).
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The reaction is then heated to reflux for 4-6 hours.
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Work-up and Purification. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
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The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure LASSBio-1135.
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The structure of the final compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
In Vitro Biological Assays
This protocol describes the evaluation of LASSBio-1135's antagonistic activity on TRPV1 channels expressed in Xenopus laevis oocytes using the two-electrode voltage-clamp technique.
Methodology:
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Oocyte Preparation: Oocytes are surgically removed from anesthetized female Xenopus laevis frogs and treated with collagenase to defolliculate.
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cRNA Injection: Oocytes are injected with cRNA encoding for the rat TRPV1 channel. Injected oocytes are incubated for 2-4 days to allow for channel expression.
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Electrophysiological Recording:
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An oocyte is placed in a recording chamber and perfused with a standard saline solution.
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The oocyte is impaled with two microelectrodes filled with KCl and voltage-clamped at a holding potential of -60 mV.
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A baseline current is established.
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Compound Application:
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The oocyte is challenged with a submaximal concentration of the TRPV1 agonist capsaicin (e.g., 1 µM) to elicit an inward current.
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After a washout period, the oocyte is co-perfused with capsaicin and LASSBio-1135 at various concentrations.
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The inhibition of the capsaicin-induced current by LASSBio-1135 is measured.
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Data Analysis: The percentage of inhibition is calculated for each concentration of LASSBio-1135, and the IC₅₀ value is determined by fitting the data to a concentration-response curve.
This protocol details the measurement of TNF-α inhibition by LASSBio-1135 in lipopolysaccharide (LPS)-stimulated murine peritoneal macrophages.
Methodology:
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Macrophage Isolation: Peritoneal macrophages are harvested from mice by peritoneal lavage.
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Cell Culture: The cells are plated in a 96-well plate and allowed to adhere.
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Compound Treatment: The adherent macrophages are pre-incubated with various concentrations of LASSBio-1135 for 1 hour.
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LPS Stimulation: The cells are then stimulated with LPS (e.g., 100 ng/mL) for 24 hours to induce TNF-α production. A vehicle control (DMSO) is run in parallel.
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Supernatant Collection: After incubation, the cell culture supernatant is collected.
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TNF-α Quantification: The concentration of TNF-α in the supernatant is determined using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
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Data Analysis: The percentage of TNF-α inhibition is calculated for each concentration of LASSBio-1135 relative to the LPS-only control. The IC₅₀ value is then calculated.
In Vivo Pain Models
Figure 3: Experimental workflows for in vivo pain models.
This model is used to assess the anti-hyperalgesic effects of LASSBio-1135 in an acute inflammatory pain setting.
Protocol:
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Acclimatization: Rodents (rats or mice) are acclimated to the testing environment and the thermal stimulus apparatus (e.g., plantar test).
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Baseline Measurement: The baseline paw withdrawal latency to a radiant heat source is determined for each animal.
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Drug Administration: LASSBio-1135 (e.g., 10 or 100 µmol/kg) or vehicle is administered orally.
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Induction of Inflammation: One hour after drug administration, a solution of carrageenan (e.g., 1% in saline) is injected into the plantar surface of one hind paw.
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Post-Treatment Measurement: The paw withdrawal latency is measured at several time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
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Data Analysis: The change in withdrawal latency from baseline is calculated. The effect of LASSBio-1135 is compared to the vehicle-treated group to determine the extent of hyperalgesia reversal.
This model is used to evaluate the efficacy of LASSBio-1135 in a chronic neuropathic pain state.
Protocol:
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Surgical Procedure:
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Animals are anesthetized.
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The sciatic nerve of one leg is exposed.
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Approximately one-third to one-half of the nerve is tightly ligated with a suture.
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The incision is closed.
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Pain Development: The animals are allowed to recover, and neuropathic pain behaviors (thermal hyperalgesia and mechanical allodynia) typically develop over several days.
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Baseline Neuropathic Pain Measurement: Once the pain behaviors are established (e.g., day 7 post-surgery), baseline measurements of thermal withdrawal latency and mechanical withdrawal threshold (using von Frey filaments) are taken.
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Drug Administration: LASSBio-1135 (e.g., 100 µmol/kg) or vehicle is administered orally.
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Post-Treatment Measurement: Thermal and mechanical thresholds are reassessed at various time points after drug administration.
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Data Analysis: The reversal of thermal hyperalgesia and mechanical allodynia by LASSBio-1135 is quantified by comparing the post-drug thresholds to the pre-drug baseline and to the vehicle-treated group.
Conclusion
LASSBio-1135 is a compelling preclinical candidate for the treatment of pain, distinguished by its dual mechanism of action targeting both TRPV1 and TNF-α. The data presented in this guide highlight its potent in vitro activity and significant in vivo efficacy in models of both inflammatory and neuropathic pain. The detailed protocols provided herein offer a foundation for further investigation and development of LASSBio-1135 and related molecules. This multi-target approach holds promise for developing more effective and broadly applicable analgesics.
